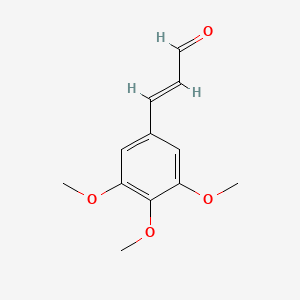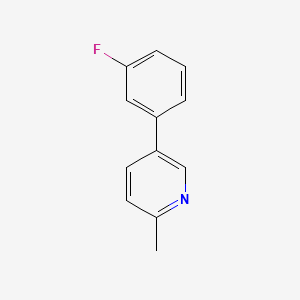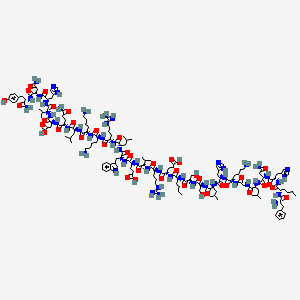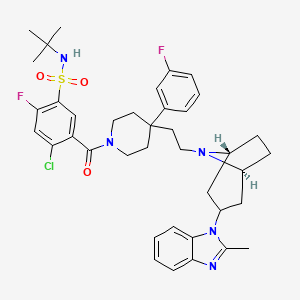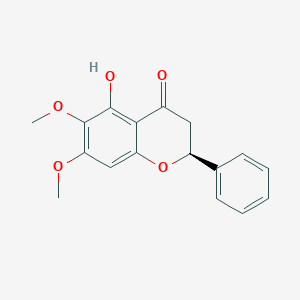
Onysilin
Vue d'ensemble
Description
Onysilin is an organic compound with the chemical formula C17H16O5. It is a yellow solid known for its unique structural and electronic properties. This compound has various applications, particularly in the dye industry, where it serves as a raw material or intermediate for colorants and dyes. Additionally, it is used as a plasticizer and stabilizer in the rubber and plastic industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Onysilin can be synthesized through aryl substitution reactions on a benzene ring. A common method involves the reaction of p-chloroaniline with para-aryl diacid anhydride under appropriate conditions to produce a substituted aromatic amine ester. This ester is then subjected to acid hydrolysis to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned aryl substitution method. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Onysilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Aryl substitution reactions are common, where different substituents can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Aryl halides and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzene ring .
Applications De Recherche Scientifique
Onysilin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and functional molecules.
Biology: this compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: this compound is used in the production of dyes, colorants, plasticizers, and stabilizers
Mécanisme D'action
The mechanism by which Onysilin exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
- Tectochrysin
- Chrysin
- Pinocembrin
Onysilin’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Propriétés
IUPAC Name |
(2S)-5-hydroxy-6,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUVORGACLCWKX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is onysilin and where is it found?
A1: this compound, also known as 2,3-dihydro-5-hydroxy-6,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one, is a naturally occurring flavonoid compound. It has been isolated from various plant species, including Lindera oxyphylla [], Litsea costalis [], Polygonum persicaria [], and Juglans mandshurica [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol [].
Q3: What are the reported biological activities of this compound?
A3: Research suggests that this compound exhibits potential for various biological activities. Studies have shown its potential as an α-glucosidase inhibitor [] and it has been investigated for its antioxidant properties []. Additionally, this compound has been investigated in silico for potential interactions with SARS-CoV-2 targets [].
Q4: What are the structural characteristics of this compound?
A4: Structurally, this compound is characterized by a heterocyclic benzopyranone ring system with a phenyl group attached at the 2-position. The molecule also contains two methoxy groups at positions 6 and 7, and a hydroxyl group at position 5 [].
Q5: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, its presence alongside other flavonoids in bioactivity studies allows for some preliminary observations. For instance, the presence of methoxy groups and their position on the flavonoid structure appears to play a role in antioxidant activity []. Further research dedicated to this compound SAR would be needed to draw definitive conclusions.
Q6: Are there any known analytical methods for the detection and quantification of this compound?
A6: Researchers commonly employ chromatographic techniques, particularly high-performance liquid chromatography (HPLC) [, , ], for the isolation and purification of this compound. Coupling HPLC with mass spectrometry (MS) allows for accurate identification and quantification [, ]. Nuclear magnetic resonance (NMR) spectroscopy is also utilized for structural confirmation [, ].
Q7: What is the chemotaxonomic significance of this compound?
A7: this compound, along with other flavanones and chalcones, has been suggested as a potential chemotaxonomic marker in the genus Polygonum. The presence and accumulation of these flavonoid derivatives appear less common in other genera of the Polygonaceae family, making them potentially useful for classification within this family [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


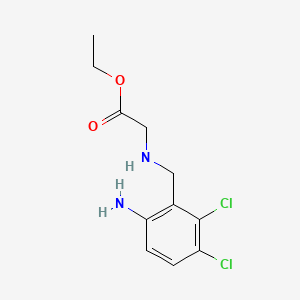

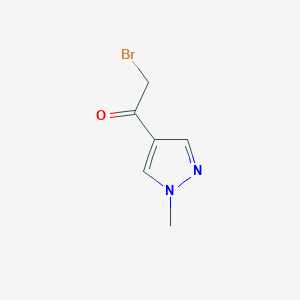
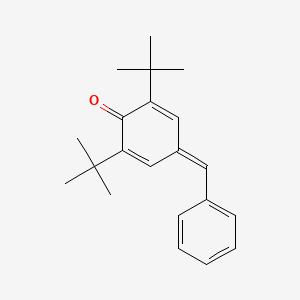

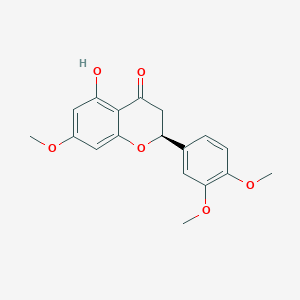
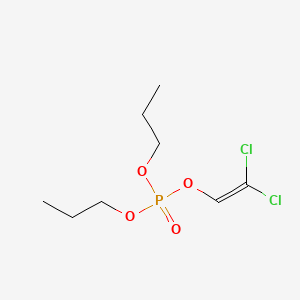
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
![1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole](/img/structure/B3029580.png)
